

GW7647 vs L-165,041: selectivity in PPAR functional assays.

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Compound of Interest

Compound Name: GW7647

Cat. No.: B1672476

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A Comparative Guide to PPAR Agonists: **GW7647** vs. L-165,041

This guide provides a detailed comparison of two widely used peroxisome proliferator-activated receptor (PPAR) agonists, **GW7647** and L-165,041. It is intended for researchers, scientists, and drug development professionals seeking to understand the functional selectivity of these compounds for specific PPAR subtypes. The information presented is based on experimental data from functional assays, with a focus on quantitative measures of potency and selectivity.

Introduction to PPARs and Selective Agonists

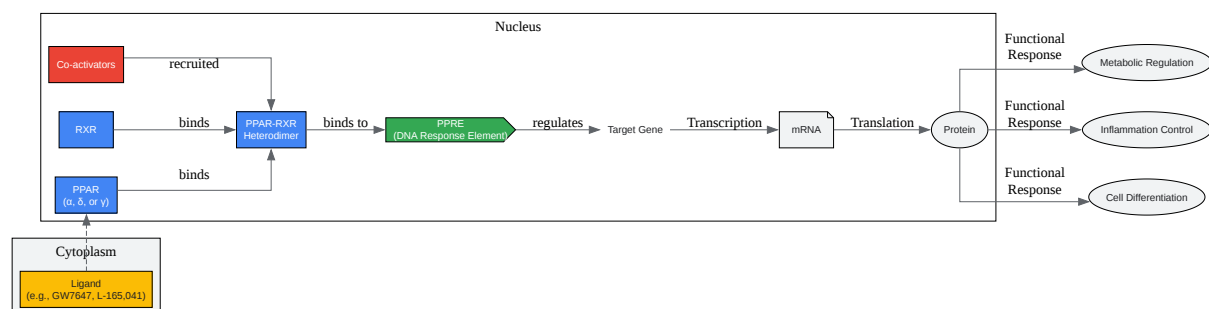
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.^{[1][2]} There are three main isoforms, or subtypes:

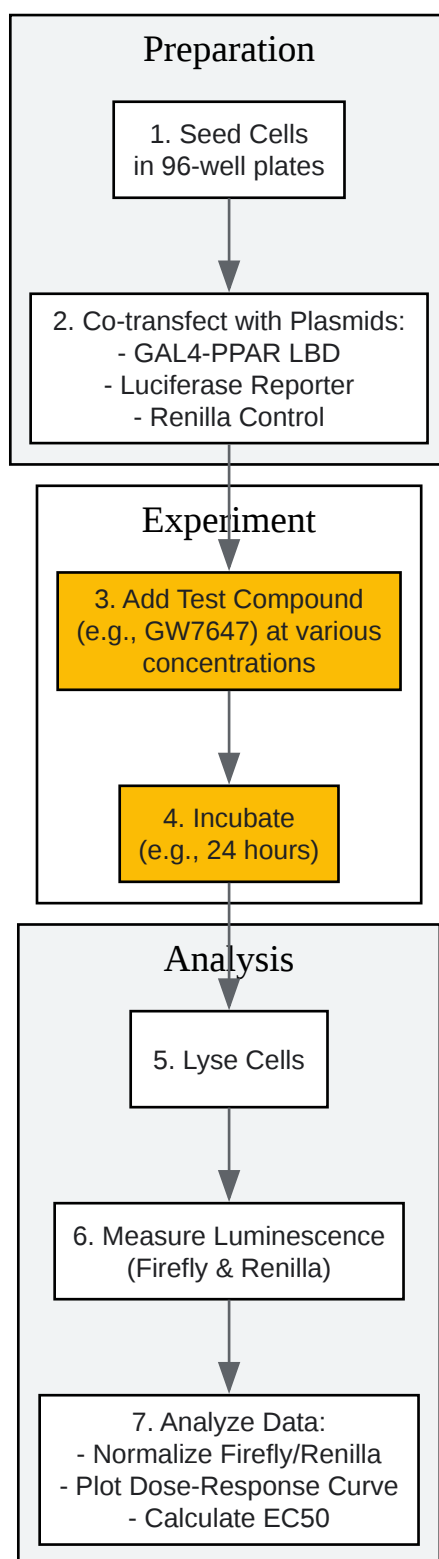
- PPAR α (alpha): Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Its activation typically leads to reduced triglyceride levels.^[1]
- PPAR γ (gamma): Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. It is also involved in insulin sensitization.^{[1][2]}
- PPAR δ (delta, also known as PPAR β): Ubiquitously expressed and involved in fatty acid oxidation, improving insulin sensitivity, and suppressing inflammation.^{[1][3]}

Given the distinct physiological roles of each subtype, the development and use of subtype-selective agonists are critical for targeted therapeutic intervention and for dissecting specific biological pathways. **GW7647** is recognized as a potent and highly selective PPAR α agonist, while L-165,041 is a well-established potent and selective PPAR δ agonist.[4][5][6][7]

General PPAR Signaling Pathway

PPARs exert their effects by forming a heterodimer with the retinoid X receptor (RXR). In the absence of a ligand, this complex may be bound to DNA, repressing gene transcription. Upon binding to a specific agonist (ligand), a conformational change occurs, leading to the recruitment of co-activator proteins and the subsequent activation of target gene transcription.





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References

- 1. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. GW 7647 | PPAR α | Tocris Bioscience [tocris.com]
- 5. GW 7647 | PPAR alpha Receptor Agonists: R&D Systems [rndsystems.com]
- 6. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-165,041 | PPAR δ | Tocris Bioscience [tocris.com]
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